molecular formula C10H11F3O B15308461 2-Methyl-1-(2,3,6-trifluorophenyl)propan-2-ol

2-Methyl-1-(2,3,6-trifluorophenyl)propan-2-ol

Katalognummer: B15308461
Molekulargewicht: 204.19 g/mol
InChI-Schlüssel: RICVAFIDKLTGST-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-1-(2,3,6-trifluorophenyl)propan-2-ol is an organic compound with the molecular formula C10H11F3O It is a fluorinated alcohol, characterized by the presence of three fluorine atoms on the phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(2,3,6-trifluorophenyl)propan-2-ol can be achieved through several methods. One common approach involves the Grignard reaction, where a Grignard reagent such as methylmagnesium bromide reacts with 2,3,6-trifluorobenzaldehyde to form the desired alcohol. The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone, 2-Methyl-1-(2,3,6-trifluorophenyl)propan-2-one, using a suitable catalyst such as palladium on carbon. This method ensures high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-1-(2,3,6-trifluorophenyl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-Methyl-1-(2,3,6-trifluorophenyl)propan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule due to the presence of fluorine atoms, which can enhance biological activity.

    Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of drugs with improved metabolic stability and bioavailability.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism by which 2-Methyl-1-(2,3,6-trifluorophenyl)propan-2-ol exerts its effects involves interactions with various molecular targets. The presence of fluorine atoms can influence the compound’s electronic properties, enhancing its ability to interact with specific enzymes or receptors. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Methyl-1-(2,3,6-trifluorophenyl)propan-2-ol is unique due to the specific positioning of the fluorine atoms, which can significantly alter its chemical and biological properties compared to its non-fluorinated analogs and other fluorinated isomers .

Eigenschaften

Molekularformel

C10H11F3O

Molekulargewicht

204.19 g/mol

IUPAC-Name

2-methyl-1-(2,3,6-trifluorophenyl)propan-2-ol

InChI

InChI=1S/C10H11F3O/c1-10(2,14)5-6-7(11)3-4-8(12)9(6)13/h3-4,14H,5H2,1-2H3

InChI-Schlüssel

RICVAFIDKLTGST-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(CC1=C(C=CC(=C1F)F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.